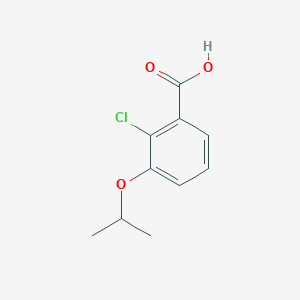

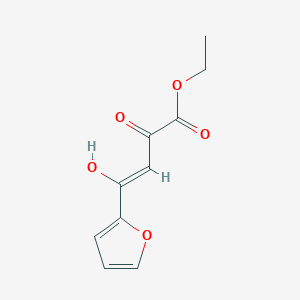

![molecular formula C12H24N2O3 B2615202 Tert-butyl N-[1-(butylcarbamoyl)ethyl]carbamate CAS No. 176249-81-3](/img/structure/B2615202.png)

Tert-butyl N-[1-(butylcarbamoyl)ethyl]carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Tert-butyl N-[1-(butylcarbamoyl)ethyl]carbamate” is an organic compound. It is an amine-protected, difunctional reagent employed in the synthesis of phosphatidyl ethanolamines and ornithine . The compound has a molecular formula of C11H22N2O3 .

Synthesis Analysis

The synthesis of this compound involves various chemical reactions. For instance, it can be synthesized by stirring at ambient temperature overnight, then cooling down to ca. −10° C. (ice/salt bath) and treating portion wise with NaBH4.

Molecular Structure Analysis

The molecular structure of “Tert-butyl N-[1-(butylcarbamoyl)ethyl]carbamate” can be represented by the formula C5H11NO2. The structure is also available as a 2d Mol file or as a computed 3d SD file .

Chemical Reactions Analysis

This compound undergoes various chemical reactions. For example, it can be involved in palladium-catalyzed cross-coupling reactions with various aryl (Het) halides with Cs2CO3 as base in 1,4-dioxane (solvent) .

科学的研究の応用

Synthesis and Intermediate Applications

- Synthesis Methods : Tert-butyl N-[1-(butylcarbamoyl)ethyl]carbamate serves as an important intermediate in synthesizing biologically active compounds. For instance, the synthesis of tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, a key intermediate in many bioactive compounds such as omisertinib (AZD9291), has been established with an optimized method and a total yield of 81% (Zhao, Guo, Lan, & Xu, 2017).

Chemical Properties and Analysis

- Crystallographic Studies : The compound has been studied for its crystallographic properties. For example, the crystal structure of (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester was determined, revealing details about its molecular conformation and interactions, which are vital for understanding its chemical behavior (Kant, Singh, & Agarwal, 2015).

Chemical Transformations

- Preparation of Derivatives : The compound is used in the preparation of various derivatives. For instance, 2-(2-((6-chlorohexyl)oxy) ethoxy) ethanamine was synthesized using tert-butyl N-[1-(butylcarbamoyl)ethyl]carbamate, showcasing its utility in creating novel chemical entities (Wu, 2011).

Applications in Organic Synthesis

- Building Blocks for Protease Inhibitors : This compound has been used to create building blocks for novel protease inhibitors. The stereoselective synthesis of tert-butyl-2-(3,5-difluorophenyl)-1-oxiran-2-yl)ethyl)carbamates, which are potential β-secretase inhibitors, exemplifies its application in medicinal chemistry (Ghosh, Cárdenas, & Brindisi, 2017).

Kinetics and Mechanisms in Chemical Reactions

- Elimination Kinetics Studies : The elimination kinetics of tert-butyl N,N-diethylcarbamates were investigated, providing insights into the reactions' temperature and pressure dependencies. Such studies are crucial for understanding and optimizing chemical processes (Herize, Dominguez, Rotinov, Núñez, & Chuchani, 1999).

特性

IUPAC Name |

tert-butyl N-[1-(butylamino)-1-oxopropan-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O3/c1-6-7-8-13-10(15)9(2)14-11(16)17-12(3,4)5/h9H,6-8H2,1-5H3,(H,13,15)(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPAZHKSDTYCANB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C(C)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-[1-(butylcarbamoyl)ethyl]carbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chloro-2-methylphenyl)-3-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]propanamide](/img/structure/B2615121.png)

![3-[5-(3-Chloro-4-fluorophenyl)-2-furyl]acrylic acid](/img/structure/B2615123.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2615125.png)

![6-Chloro-2-methyl-N-[3-(1H-1,2,4-triazol-5-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2615127.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2615130.png)

![N-[2-(1-methyl-1H-indol-5-yl)ethyl]pent-4-enamide](/img/structure/B2615135.png)

![(E)-4-(Dimethylamino)-N-[(2-propan-2-yloxypyrimidin-4-yl)methyl]but-2-enamide](/img/structure/B2615138.png)

![N-(3,4-dimethylphenyl)-2-{[2-(4-methylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfonyl}acetamide](/img/structure/B2615142.png)